molecular formula C13H12ClNO2S B11181889 N-(2-chlorophenyl)-1-phenylmethanesulfonamide

N-(2-chlorophenyl)-1-phenylmethanesulfonamide

Cat. No.: B11181889
M. Wt: 281.76 g/mol
InChI Key: ZYCLTVPCAYWCNF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2-chloroaniline with benzylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are applied.

Major Products Formed

The major products formed from these reactions include substituted sulfonamides, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-1-phenylmethanesulfonamide is unique due to its specific structural features, such as the presence of both a chlorophenyl and a phenylmethanesulfonamide group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c14-12-8-4-5-9-13(12)15-18(16,17)10-11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

ZYCLTVPCAYWCNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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